
Spectroscopic Profile of 3-
Hydroxybenzaldehyde Azine: An In-depth

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde azine

Cat. No.: B097707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-
Hydroxybenzaldehyde azine, a symmetrical Schiff base derived from the condensation of 3-

hydroxybenzaldehyde and hydrazine. The document outlines the expected nuclear magnetic

resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this

compound. The information presented herein is synthesized from spectral data of the

precursor, 3-hydroxybenzaldehyde, and analogous azine compounds, providing a predictive

yet comprehensive spectroscopic profile. Detailed experimental protocols for acquiring these

spectra are also provided, alongside logical workflow diagrams to guide the analytical process.

Chemical Structure and Properties
IUPAC Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanelylidene))diphenol

Molecular Formula: C₁₄H₁₂N₂O₂[1]

Molecular Weight: 240.26 g/mol [1]

Appearance: Expected to be a crystalline solid.

Melting Point: 210 °C
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Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-
Hydroxybenzaldehyde azine. These values are predicted based on the analysis of its

precursor and structurally similar azine compounds.

NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 3-Hydroxybenzaldehyde Azine

¹H NMR (DMSO-d₆)
Chemical Shift (δ,

ppm)
Multiplicity Assignment

Aromatic-OH ~9.5 - 10.5 Singlet (broad) 2 x Ar-OH

Azomethine-H ~8.5 Singlet 2 x -CH=N-

Aromatic-H ~7.0 - 7.5 Multiplet 8 x Ar-H

¹³C NMR (DMSO-d₆)
Chemical Shift (δ,

ppm)
Assignment

Azomethine Carbon ~160 -CH=N-

Phenolic Carbon ~158 C-OH

Aromatic Carbons ~115 - 135 Ar-C

Note: The exact chemical shifts may vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy
Table 2: Predicted FT-IR Absorption Bands for 3-Hydroxybenzaldehyde Azine
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Frequency (cm⁻¹) Vibration Mode Intensity

3200 - 3400 O-H (phenolic) stretching Broad, Medium

3000 - 3100 C-H (aromatic) stretching Medium

1610 - 1630 C=N (azomethine) stretching Strong

1580 - 1600 C=C (aromatic) stretching Medium-Strong

1450 - 1500 C=C (aromatic) stretching Medium

1200 - 1300 C-O (phenolic) stretching Strong

690 - 900
C-H (aromatic) out-of-plane

bending
Strong

UV-Vis Spectroscopy
Table 3: Predicted UV-Vis Absorption Maxima for 3-Hydroxybenzaldehyde Azine in Ethanol

Wavelength (λmax, nm)
Molar Absorptivity (ε,

L·mol⁻¹·cm⁻¹)
Transition

~280 - 290 High π → π* (aromatic system)

~330 - 350 Medium n → π* (azomethine group)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-
Hydroxybenzaldehyde azine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:
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Accurately weigh approximately 10-20 mg of 3-Hydroxybenzaldehyde azine for ¹H NMR

and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the tube and ensure the solution is homogeneous.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR)

accessory or a pellet press for KBr sample preparation.

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and

allowing it to dry completely.

Place a small amount of the solid 3-Hydroxybenzaldehyde azine sample directly onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Hydroxybenzaldehyde azine with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be

recorded and subtracted from the sample spectrum.

Data Processing:

Perform a background correction.

Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 3-Hydroxybenzaldehyde azine in a UV-grade solvent such as

ethanol or methanol at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance

falls within the linear range of the instrument (typically 0.1 - 1.0).

Use the same solvent as a reference in the reference cuvette.

Acquisition Parameters:

Wavelength Range: 200 - 800 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Data Processing:

Perform a baseline correction with the reference solvent.

Record the absorbance spectrum of the sample.
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Identify the wavelengths of maximum absorbance (λmax).

Workflow and Logical Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the

spectroscopic analysis and the relationship between the different techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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